4-(3,4-Dimethoxyphenyl)-1-(4-fluorophenyl)-3-(4-methoxyphenoxy)azetidin-2-one
Overview
Description
4-(3,4-Dimethoxyphenyl)-1-(4-fluorophenyl)-3-(4-methoxyphenoxy)azetidin-2-one is a synthetic organic compound that belongs to the class of azetidinones. Azetidinones are four-membered lactams, which are known for their diverse biological activities and are often used as intermediates in the synthesis of various pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,4-Dimethoxyphenyl)-1-(4-fluorophenyl)-3-(4-methoxyphenoxy)azetidin-2-one typically involves the following steps:
Formation of the Azetidinone Ring: This can be achieved through a [2+2] cycloaddition reaction between a ketene and an imine.
Substitution Reactions:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the azetidinone ring or the aromatic rings, leading to the formation of various reduced derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield aldehydes or acids, while reduction of the azetidinone ring can produce various amines.
Scientific Research Applications
Chemistry
In chemistry, 4-(3,4-Dimethoxyphenyl)-1-(4-fluorophenyl)-3-(4-methoxyphenoxy)azetidin-2-one can be used as an intermediate in the synthesis of more complex molecules. Its unique structure makes it a valuable building block for the development of new materials and catalysts.
Biology
Biologically, azetidinones are known for their antimicrobial and anti-inflammatory properties. This compound could be investigated for similar activities, potentially leading to the development of new therapeutic agents.
Medicine
In medicine, the compound could be explored for its potential as a drug candidate. Its structural features suggest it may interact with various biological targets, making it a promising lead compound for drug discovery.
Industry
Industrially, the compound could be used in the production of specialty chemicals, polymers, and other advanced materials. Its unique properties may offer advantages in specific applications, such as coatings, adhesives, and electronic materials.
Mechanism of Action
The mechanism of action of 4-(3,4-Dimethoxyphenyl)-1-(4-fluorophenyl)-3-(4-methoxyphenoxy)azetidin-2-one would depend on its specific biological activity. Generally, azetidinones can inhibit enzymes or interact with receptors, leading to various physiological effects. The molecular targets and pathways involved would need to be identified through experimental studies.
Comparison with Similar Compounds
Similar Compounds
4-Phenylazetidin-2-one: A simpler azetidinone with known antimicrobial activity.
3,4-Dimethoxyphenylazetidin-2-one: Similar to the target compound but lacks the fluorophenyl and methoxyphenoxy groups.
1-(4-Fluorophenyl)azetidin-2-one: Contains the fluorophenyl group but lacks the other substituents.
Uniqueness
4-(3,4-Dimethoxyphenyl)-1-(4-fluorophenyl)-3-(4-methoxyphenoxy)azetidin-2-one is unique due to the combination of its substituents, which may confer distinct chemical and biological properties
Properties
IUPAC Name |
4-(3,4-dimethoxyphenyl)-1-(4-fluorophenyl)-3-(4-methoxyphenoxy)azetidin-2-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22FNO5/c1-28-18-9-11-19(12-10-18)31-23-22(15-4-13-20(29-2)21(14-15)30-3)26(24(23)27)17-7-5-16(25)6-8-17/h4-14,22-23H,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXOIHXKCXIFERC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OC2C(N(C2=O)C3=CC=C(C=C3)F)C4=CC(=C(C=C4)OC)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22FNO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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